N-(butan-2-yl)-2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide N-(butan-2-yl)-2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 1105236-98-3
VCID: VC4298526
InChI: InChI=1S/C18H20ClN5O2S/c1-3-12(2)20-16(25)10-23-18(26)24-15(21-23)8-9-17(22-24)27-11-13-4-6-14(19)7-5-13/h4-9,12H,3,10-11H2,1-2H3,(H,20,25)
SMILES: CCC(C)NC(=O)CN1C(=O)N2C(=N1)C=CC(=N2)SCC3=CC=C(C=C3)Cl
Molecular Formula: C18H20ClN5O2S
Molecular Weight: 405.9

N-(butan-2-yl)-2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide

CAS No.: 1105236-98-3

Cat. No.: VC4298526

Molecular Formula: C18H20ClN5O2S

Molecular Weight: 405.9

* For research use only. Not for human or veterinary use.

N-(butan-2-yl)-2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide - 1105236-98-3

Specification

CAS No. 1105236-98-3
Molecular Formula C18H20ClN5O2S
Molecular Weight 405.9
IUPAC Name N-butan-2-yl-2-[6-[(4-chlorophenyl)methylsulfanyl]-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide
Standard InChI InChI=1S/C18H20ClN5O2S/c1-3-12(2)20-16(25)10-23-18(26)24-15(21-23)8-9-17(22-24)27-11-13-4-6-14(19)7-5-13/h4-9,12H,3,10-11H2,1-2H3,(H,20,25)
Standard InChI Key KKOKGXVKDYKDLY-UHFFFAOYSA-N
SMILES CCC(C)NC(=O)CN1C(=O)N2C(=N1)C=CC(=N2)SCC3=CC=C(C=C3)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key components:

  • A triazolo[4,3-b]pyridazine bicyclic system, which combines a 1,2,4-triazole ring fused with a pyridazine ring.

  • A 4-chlorobenzylthio group (-S-CH₂-C₆H₄-Cl) at position 6, introducing hydrophobic and electron-withdrawing characteristics.

  • An acetamide side chain at position 2, functionalized with a sec-butylamine group (N-(butan-2-yl)), enhancing solubility and target interaction.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₈H₂₀ClN₅O₂S
Molecular Weight405.9 g/mol
IUPAC NameN-butan-2-yl-2-[6-[(4-chlorophenyl)methylsulfanyl]-3-oxo- triazolo[4,3-b]pyridazin-2-yl]acetamide
CAS Number1105236-98-3
SMILESCCC(C)NC(=O)CN1C(=O)N2C(=N1)C=CC(=N2)SCC3=CC=C(C=C3)Cl

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of this compound involves multi-step organic reactions, as outlined below:

Step 1: Formation of the Triazolo[4,3-b]pyridazine Core

The bicyclic system is typically constructed via cyclocondensation reactions. For example, 3,6-dichloropyridazine derivatives undergo sequential substitutions with hydrazine and formic acid to form the triazole ring .

Step 3: Acetamide Side Chain Installation

The acetamide moiety is introduced via amidation. Ethyl acetamide derivatives react with sec-butylamine in the presence of coupling agents like HATU or DCC, followed by purification via column chromatography .

Table 2: Key Synthetic Intermediates

IntermediateRole in Synthesis
3,6-DichloropyridazineCore structure precursor
6-Chloro-3-hydrazinopyridazineCyclization precursor
4-Chlorobenzyl mercaptanSulfur-containing substituent

Molecular Docking and Computational Studies

Binding Mode Analysis

Docking simulations (PDB: 3KR8) position the triazolo[4,3-b]pyridazine core within the TNKS1 active site. Key interactions include:

  • π-π stacking between the triazole ring and Tyr1213.

  • Hydrogen bonds between the acetamide carbonyl and Ser1221.

  • Van der Waals contacts with the 4-chlorobenzylthio group and Ile1225 .

Table 3: Predicted Binding Affinities

Target ProteinDocking Score (kcal/mol)
TNKS1-9.8
c-Met kinase-8.5

Future Research Directions

  • In Vivo Efficacy Studies: Evaluate pharmacokinetics and antitumor activity in murine models.

  • Structural Optimization: Modify the sec-butylamine group to enhance blood-brain barrier penetration.

  • Combination Therapies: Test synergy with checkpoint inhibitors (e.g., pembrolizumab) in immunooncology contexts .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator